molecular formula C12H16ClNO2 B13763892 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate CAS No. 6289-21-0

3-methylbutan-2-yl N-(3-chlorophenyl)carbamate

Cat. No.: B13763892
CAS No.: 6289-21-0
M. Wt: 241.71 g/mol
InChI Key: RBYVZCVTOHVIAT-UHFFFAOYSA-N
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Description

3-methylbutan-2-yl N-(3-chlorophenyl)carbamate is a synthetic carbamate compound with significant potential in agricultural chemistry and biochemical research. This compound features a carbamate ester structure incorporating both 3-methylbutan-2-yl alcohol and 3-chloroaniline moieties, creating unique physicochemical properties that make it valuable for investigative applications. Carbamate compounds represent an important class of chemicals with diverse biological activities, particularly in pest management applications . The structural configuration of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate suggests potential insecticidal properties through mechanisms characteristic of carbamate pesticides, which typically function as acetylcholinesterase inhibitors . This mechanism disrupts neurotransmitter breakdown in target organisms, leading to rapid insecticidal effects. Researchers investigating cholinesterase inhibition mechanisms may find this compound particularly valuable for structure-activity relationship studies. The compound's molecular structure incorporates a chlorophenyl group, which may enhance its lipid solubility and potentially influence its environmental persistence and bioavailability patterns . Similar carbamate compounds have demonstrated varying degrees of selectivity toward different insect species, making them valuable tools for understanding species-specific biochemical vulnerabilities . Current research applications include investigations into agricultural pest control agents, enzymatic inhibition mechanisms, and environmental fate studies of chlorinated organic compounds. This product is designated For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. Appropriate safety precautions including personal protective equipment and proper ventilation should be employed during handling, in accordance with institutional chemical safety guidelines. Researchers should consult safety data sheets and implement standard laboratory safety protocols when working with this compound.

Properties

CAS No.

6289-21-0

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

3-methylbutan-2-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C12H16ClNO2/c1-8(2)9(3)16-12(15)14-11-6-4-5-10(13)7-11/h4-9H,1-3H3,(H,14,15)

InChI Key

RBYVZCVTOHVIAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Direct Reaction of Alcohol with Isocyanate

  • The direct reaction between 3-methylbutan-2-ol and 3-chlorophenyl isocyanate is the most common and classical method.
  • Typically, the reaction is carried out in an inert solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures.
  • The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, forming the carbamate bond.
  • This method is advantageous due to its simplicity and high selectivity.

Solvent Effects

The choice of solvent significantly influences the yield of carbamate formation in the zinc chloride-catalyzed method:

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 30 12 86
Benzene 30 16 76
Xylene 30 13 55
Dichloromethane 30 18 43
Tetrahydrofuran 30 15 70
Ethyl acetate 30 14 59
1,4-Dioxane 30 24 N/A
Dimethyl sulfoxide 30 24 N/A
Dimethylformamide 30 24 N/A
Acetonitrile 30 16 56

Table 2: Solvent Effects on Carbamate Yield

Toluene was identified as the optimal solvent for this reaction, providing the highest yield.

Mechanistic Insights

  • Zinc chloride coordinates to the carbamoyl chloride, increasing the electrophilicity of the carbonyl carbon.
  • The alcohol nucleophile attacks this activated intermediate, displacing chloride and forming the carbamate.
  • The catalyst also stabilizes the transition state, lowering activation energy.
  • This catalytic system avoids harsh conditions and minimizes side reactions, making it suitable for sensitive substrates.

Summary of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Notes
Direct reaction of alcohol + isocyanate 3-methylbutan-2-ol + 3-chlorophenyl isocyanate Room temp to mild heating High (not quantified) Simple, classical approach
Carbamoyl chloride + alcohol (ZnCl2 catalyst) 3-chlorophenyl carbamoyl chloride + 3-methylbutan-2-ol + ZnCl2 30 °C, toluene, 12 h 81–86 Optimized catalyst loading, solvent
Three-component coupling (general carbamates) Primary amines + CO2 + alkyl halides + Cs2CO3 + TBAI DMF, anhydrous Moderate to high Advanced method, not specific to target compound

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis represents a key degradation pathway for this carbamate, with kinetics heavily dependent on pH and temperature.

Table 1: Hydrolysis Conditions and Products

ConditionsReagentsMajor ProductsMechanismReference
Acidic (pH < 3)H₂O, HCl3-Methylbutan-2-ol, 3-chloroaniline, CO₂Acid-catalyzed nucleophilic attack
Basic (pH > 10)NaOH, KOH3-Methylbutan-2-ol, 3-chloroaniline, CO₂Base-mediated ester cleavage

In basic media, hydroxide ions attack the carbonyl carbon, cleaving the carbamate bond to release 3-chloroaniline and 3-methylbutan-2-ol. Acidic hydrolysis follows a similar pathway but proceeds more slowly due to reduced nucleophilicity of water.

Oxidation Reactions

Oxidative transformations modify both the carbamate backbone and aromatic ring.

Table 2: Oxidation Pathways

Target SiteOxidizing AgentProductsConditionsReference
Carbamate chainKMnO₄ (acidic)3-Methylbutan-2-one, CO₂H₂SO₄, 80°C
Aromatic ringCrO₃ (H₃O⁺)3-Chlorobenzoic acidAcetic acid, reflux

Strong oxidizers like KMnO₄ degrade the carbamate to a ketone (3-methylbutan-2-one) and CO₂, while chromium-based reagents functionalize the aromatic ring to yield carboxylic acids.

Substitution Reactions

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution under forcing conditions.

Table 3: Substitution Reactions

NucleophileReagentProductConditionsReference
AmmoniaNH₃ (aq), Cu catalyst3-Aminophenyl carbamate150°C, 24 h
Sodium thiolateNaSH, DMF3-Mercaptophenyl carbamate100°C, 12 h

The electron-withdrawing carbamate group meta to chlorine slightly activates the ring for substitution, though harsh conditions (elevated temperatures, catalysts) remain necessary .

Reduction Reactions

Reductive pathways convert the carbamate into amine derivatives.

Table 4: Reduction Outcomes

Reducing AgentSolventProductMechanismReference
LiAlH₄THF3-Methylbutan-2-amineCarbonyl → methylene
NaBH₄MeOHPartial reduction to alcoholSelective deoxygenation

LiAlH₄ reduces the carbamate to 3-methylbutan-2-amine via cleavage of the carbonyl group, while NaBH₄ achieves partial reduction without full bond scission.

Me

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis : The compound is synthesized through the reaction of 3-chlorophenyl isocyanate with 3-methylbutan-2-ol. This reaction typically occurs under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as:3 chlorophenyl isocyanate+3 methylbutan 2 ol3 methylbutan 2 yl N 3 chlorophenyl carbamate\text{3 chlorophenyl isocyanate}+\text{3 methylbutan 2 ol}\rightarrow \text{3 methylbutan 2 yl N 3 chlorophenyl carbamate}Chemical Properties :

  • Molecular Formula : C12H16ClNO2
  • Molecular Weight : 241.71 g/mol
  • CAS Number : 6289-21-0
  • IUPAC Name : 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate

Scientific Research Applications

  • Organic Chemistry :
    • Reagent in Synthesis : The compound serves as a reagent for synthesizing various carbamate derivatives, which are crucial in organic synthesis for developing new pharmaceuticals and agrochemicals.
  • Biological Studies :
    • Enzyme Interaction : Research indicates that this compound can inhibit specific enzymes by binding to their active sites, potentially disrupting metabolic pathways. This property makes it a candidate for studying enzyme inhibition mechanisms in cellular processes.
  • Pharmaceutical Research :
    • Active Ingredient Exploration : Ongoing studies are exploring its potential as a pharmaceutical intermediate or active ingredient due to its biological activity against certain targets.

Industrial Applications

  • Agrochemicals :
    • The compound is utilized in producing herbicides and insecticides, leveraging its ability to interfere with biological pathways in pests. This application is essential for developing effective pest control agents.

Case Study 1: Enzyme Inhibition Mechanism

A study investigated the enzyme inhibition properties of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate on a specific metabolic enzyme involved in pest metabolism. The results showed that the compound effectively inhibited the enzyme's activity, leading to reduced pest viability.

Case Study 2: Synthesis of Carbamate Derivatives

In an organic synthesis project, researchers used 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate as a starting material to produce novel carbamate derivatives. These derivatives were tested for their biological activities, demonstrating varied effects on different biological targets.

Mechanism of Action

The mechanism of action of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell division.

Comparison with Similar Compounds

Chlorpropham (Isopropyl N-(3-Chlorophenyl)Carbamate, CIPC)

  • Structure : Features an isopropyl group (C3H7) attached to the carbamate.
  • Applications : Primarily used as a potato sprout inhibitor. Application rates of 0.3 g/kg effectively suppress sprouting during storage while maintaining tuber quality .
  • Toxicity : Induces mitochondrial dysfunction in rat hepatocytes (IC50 = 12.5 μM) and disrupts microtubule organization in plant cells, leading to mitotic errors .
  • Regulatory Status : EPA-established tolerances for residues in potatoes (30 mg/kg), with metabolites monitored for safety .

Methyl N-(3-Chlorophenyl)Carbamate

  • Structure : Methyl group (CH3) as the alkyl substituent.
  • Properties : Lower molecular weight (185.61 g/mol) compared to chlorpropham (213.67 g/mol), resulting in higher aqueous solubility.
  • Applications: Limited agricultural use; primarily a laboratory reagent. Its smaller alkyl chain reduces lipophilicity and environmental persistence .

Tert-Butyl N-(3-Chlorophenyl)Carbamate

  • Structure : Bulky tert-butyl group (C4H9).
  • NMR data (1H and 13C) confirm structural stability .

3-Tolyl-N-Methylcarbamate

  • Structure : 3-Methylphenyl (tolyl) group instead of 3-chlorophenyl.
  • Applications : Insecticidal activity via acetylcholinesterase inhibition. The electron-donating methyl group reduces electrophilicity compared to the electron-withdrawing chlorine in chlorpropham, altering target specificity .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Alkyl Group Molecular Weight (g/mol) Key Applications
3-Methylbutan-2-yl N-(3-ClPh)Carbamate 3-Methylbutan-2-yl 241.72 (estimated) Hypothetical herbicide
Chlorpropham (CIPC) Isopropyl 213.67 Sprout inhibition
Methyl N-(3-ClPh)Carbamate Methyl 185.61 Laboratory reagent
3-Tolyl-N-Methylcarbamate Methyl 165.19 Insecticide

Table 2: Toxicological and Regulatory Profiles

Compound Acute Toxicity (Rodent LD50) Key Metabolites Regulatory Limits (ppm)
Chlorpropham 500–1,000 mg/kg (oral) 4'-Hydroxychlorpropham 30 (potatoes)
Methyl N-(3-ClPh)Carbamate Not reported N/A Not regulated
3-Tolyl-N-Methylcarbamate 10–50 mg/kg (oral) 3-Methylcatechol derivatives 0.1–1.0 (crops)

Key Research Findings and Gaps

  • Chlorpropham Dominance : Chlorpropham remains the most studied analog due to its agricultural utility. Its mechanism of microtubule disruption is well-characterized , but mitochondrial toxicity raises concerns for chronic exposure .
  • Alkyl Chain Impact: Branching in the alkyl group (e.g., 3-methylbutan-2-yl vs.
  • Metabolic Pathways : Chlorpropham metabolites like 4'-hydroxychlorpropham-O-sulfonic acid are monitored for residue compliance . Analogous metabolites for the target compound would require identification.

Biological Activity

3-methylbutan-2-yl N-(3-chlorophenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 3-chlorophenyl isocyanate with 3-methylbutan-2-ol, leading to a structure that may interact with various biological targets, particularly enzymes involved in metabolic pathways.

The synthesis of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate involves controlled reaction conditions to ensure high yield and purity. The general reaction can be represented as follows:

3 chlorophenyl isocyanate+3 methylbutan 2 ol3 methylbutan 2 yl N 3 chlorophenyl carbamate\text{3 chlorophenyl isocyanate}+\text{3 methylbutan 2 ol}\rightarrow \text{3 methylbutan 2 yl N 3 chlorophenyl carbamate}

In industrial settings, the production may include purification steps such as recrystallization or distillation to achieve the desired product quality.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt normal metabolic pathways, potentially leading to various physiological effects. The compound has been noted for its interactions with enzymes involved in carbohydrate, fat, and protein metabolism, which could have implications for metabolic diseases .

Enzyme Inhibition

Research indicates that carbamate compounds, including 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate, can impair enzymatic pathways critical for metabolism. Studies have shown that exposure to carbamates can lead to elevated serum glucose levels due to the disruption of insulin signaling and glycogenolysis .

Case Studies

  • Animal Studies : In repeated exposure studies, animals treated with carbamates exhibited significant increases in blood glucose levels, indicating a potential link between carbamate exposure and metabolic dysregulation .
  • Clinical Observations : Clinical studies have reported that exposure to similar compounds during pregnancy increased the risk of gestational diabetes mellitus (GDM), suggesting a need for further investigation into the metabolic effects of carbamates in humans .

Comparative Analysis of Biological Effects

The following table summarizes key findings from various studies on the biological effects of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate and related compounds:

Study TypeFindingsReference
Animal StudiesIncreased blood glucose levels after sublethal doses
Clinical StudiesElevated risk of GDM associated with carbamate exposure
Enzyme ActivityInhibition of key metabolic enzymes leading to dysregulation

Potential Applications

Given its biological activity, 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate may have applications in:

  • Pharmaceutical Development : As a potential pharmaceutical intermediate or active ingredient targeting metabolic disorders.
  • Agricultural Chemistry : Its ability to interfere with specific biological pathways makes it suitable for developing agrochemicals like herbicides and insecticides .

Q & A

Advanced Research Question

  • Enzyme inhibition assays : Test acetylcholinesterase (AChE) or cytochrome P450 inhibition, common targets for carbamates .
  • Molecular docking : Simulate interactions with proteins (e.g., inflammatory mediators) using software like AutoDock .
  • Cellular uptake studies : Use fluorescence tagging to track intracellular distribution in mammalian or plant cells .

What spectroscopic techniques are essential for characterizing this compound’s structure?

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the carbamate linkage and substituent positions (e.g., 3-chlorophenyl group) .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

What methodologies assess the environmental impact of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate?

Advanced Research Question

  • Ecotoxicity assays : Test acute toxicity in Daphnia magna or algal species to estimate LC50_{50} values .
  • Degradation studies : Monitor hydrolysis rates under varying pH and UV exposure to predict persistence .
  • Soil adsorption experiments : Measure log KocK_{oc} values to evaluate mobility in agricultural settings .

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